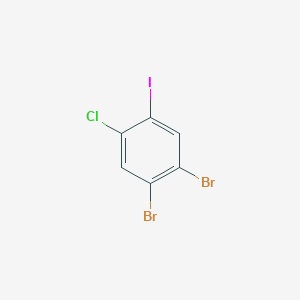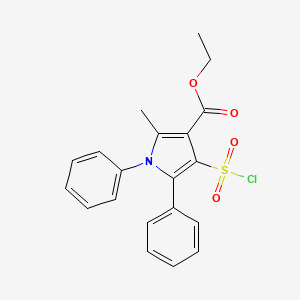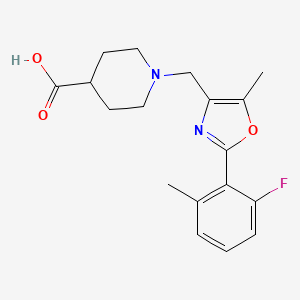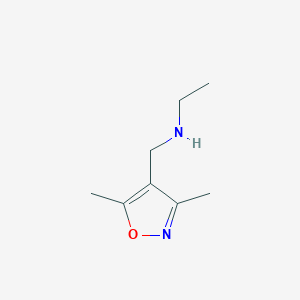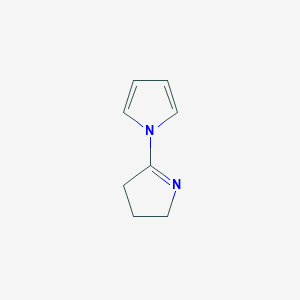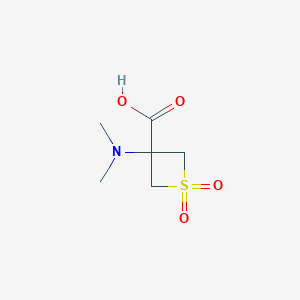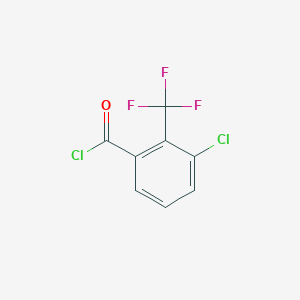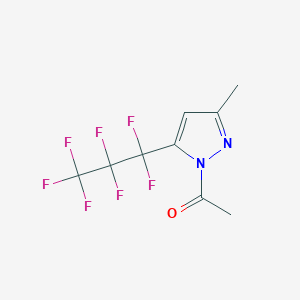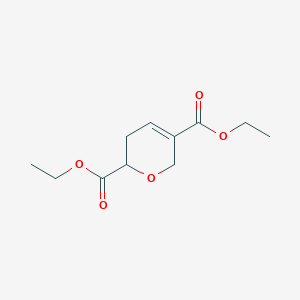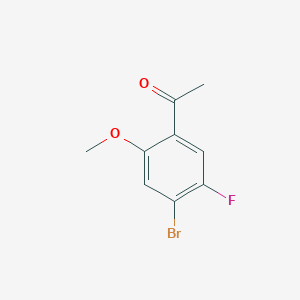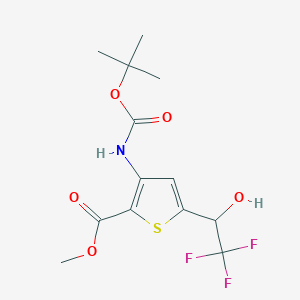
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The trifluoromethyl group and tert-butoxycarbonyl-protected amino group play crucial roles in its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-amino-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate: This compound lacks the tert-butoxycarbonyl protection on the amino group, which may affect its reactivity and stability.
Methyl 3-((tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)thiophene-2-carboxylate:
The presence of the trifluoromethyl group and tert-butoxycarbonyl-protected amino group in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C13H16F3NO5S |
|---|---|
Molekulargewicht |
355.33 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H16F3NO5S/c1-12(2,3)22-11(20)17-6-5-7(9(18)13(14,15)16)23-8(6)10(19)21-4/h5,9,18H,1-4H3,(H,17,20) |
InChI-Schlüssel |
DXHBKDQMYJDBFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C(C(F)(F)F)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


